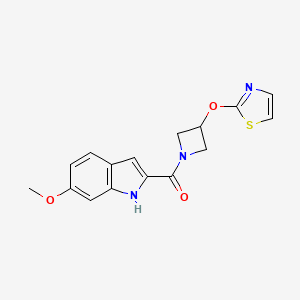

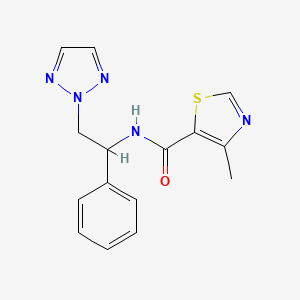

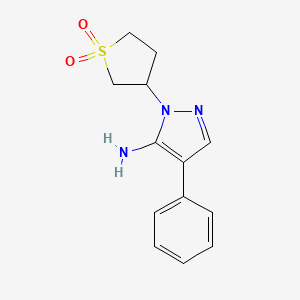

(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole”, also known as “(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone”.

Antiviral Applications

Indole derivatives, including the compound , have shown significant antiviral activity. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory effects against influenza A and Coxsackie B viruses . The presence of the thiazole ring in the compound enhances its antiviral properties, making it a potential candidate for developing new antiviral drugs.

Anticancer Research

The compound’s structure, featuring both indole and thiazole rings, is of particular interest in anticancer research. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The thiazole moiety contributes to the compound’s cytotoxic effects, making it a promising candidate for the development of novel anticancer agents.

Antimicrobial Activity

Indole and thiazole derivatives are well-documented for their antimicrobial properties. The compound can be explored for its potential to combat bacterial and fungal infections. Thiazole-containing compounds, in particular, have been effective against a range of microbial pathogens . This makes the compound a valuable subject for research in developing new antimicrobial therapies.

Anti-inflammatory Effects

Research has shown that indole derivatives possess significant anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways can be leveraged to develop new anti-inflammatory drugs . The thiazole ring further enhances these effects, providing a dual mechanism of action that can be beneficial in treating inflammatory diseases.

Neuroprotective Applications

The compound’s structure suggests potential neuroprotective effects. Indole derivatives have been studied for their role in protecting neurons from oxidative stress and neurodegeneration . The thiazole moiety can enhance these protective effects, making the compound a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antioxidant Properties

Both indole and thiazole derivatives are known for their antioxidant activities. The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage . This property makes it a potential candidate for research in diseases where oxidative stress plays a critical role, such as cardiovascular diseases and aging.

Antidiabetic Research

Indole derivatives have shown promise in managing diabetes by modulating glucose metabolism and improving insulin sensitivity . The compound’s structure, incorporating the thiazole ring, can enhance these effects, making it a potential candidate for developing new antidiabetic drugs.

Herbicidal Activity

The compound can also be explored for its herbicidal properties. Thiazole derivatives have been used in the development of herbicides due to their ability to inhibit plant growth . The indole moiety can further enhance these effects, making the compound a valuable subject for agricultural research.

Propriétés

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-11-3-2-10-6-14(18-13(10)7-11)15(20)19-8-12(9-19)22-16-17-4-5-23-16/h2-7,12,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRWQLQRGTFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)